molecular formula C15H20O5 B8531774 Ethyl (4-acetyl-3-hydroxy-2-propylphenoxy)acetate CAS No. 88420-24-0

Ethyl (4-acetyl-3-hydroxy-2-propylphenoxy)acetate

Cat. No. B8531774
M. Wt: 280.32 g/mol
InChI Key: PFJZWIAVHUDWMI-UHFFFAOYSA-N
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Patent
US04672066

Procedure details

To 5.6 g of (4-acetyl-3-hydroxy-2-propylphenoxy)acetic acid ethyl ester in 50 ml of methanol was added 50 ml of 1.0N sodium hydroxide and the solution was stirred at reflux for 2 hours. The methanol was removed in vacuo, the residue was acidified and the product was extracted with ether. The dried (over magnesium sulfate) extract was concentrated in vacuo to a solid which was recrystallized from ether-hexane to give 4.18 g of (4-acetyl-3-hydroxy-2-propylphenoxy)acetic acid, the titled compound, mp 128°-130°, (83% yield).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:20])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[C:9]([OH:16])[C:8]=1[CH2:17][CH2:18][CH3:19])C.[OH-].[Na+]>CO>[C:13]([C:10]1[CH:11]=[CH:12][C:7]([O:6][CH2:5][C:4]([OH:20])=[O:3])=[C:8]([CH2:17][CH2:18][CH3:19])[C:9]=1[OH:16])(=[O:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)OC(COC1=C(C(=C(C=C1)C(C)=O)O)CCC)=O
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (over magnesium sulfate)
EXTRACTION
Type
EXTRACTION
Details
extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo to a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ether-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=C(OCC(=O)O)C=C1)CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.18 g
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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